molecular formula C9H7ClO B8615059 1-(4-Chlorophenyl)prop-2-en-1-one CAS No. 7448-87-5

1-(4-Chlorophenyl)prop-2-en-1-one

Cat. No. B8615059
CAS RN: 7448-87-5
M. Wt: 166.60 g/mol
InChI Key: FMQNAMWEBWQKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.60 g/mol. The purity is usually 95%.
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properties

CAS RN

7448-87-5

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2

InChI Key

FMQNAMWEBWQKQN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorobenzene (0.3 mL), acryloyl chloride (120 mg), and aluminium chloride (115 mg) were reacted in dichloromethane (1 mL) at from 0° C. to room temperature for 4 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (390 mg).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

60 g (295.5 mmol) of 3-chloro-1-(4-chlorophenyl)propan-1-one were dissolved in 900 ml of acetonitrile. With ice bath cooling, 41.2 ml (295.5 mmol) of triethylamine were then slowly added dropwise to the solution (exothermal reaction). After the addition had ended, the reaction solution was stirred at room temperature for 4 h. About one liter of water, one liter of ethyl acetate and about 250 ml of saturated sodium chloride solution were then added to the reaction mixture. The phases were separated, the organic phase was then dried over magnesium sulphate and filtered and the filtrate was concentrated to dryness. The crude product obtained was purified by chromatography on silica gel (about 1.3 kg) (mobile phase cyclohexane/ethyl acetate 6:1). This gave 45 g of the target product (91% of theory).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
41.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

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